N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
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Overview
Description
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a fluorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitrophenyl group: This step might involve nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the fluorophenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the amide bond: This final step could involve the reaction of an amine with an acyl chloride or anhydride under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction could involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might use reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Fluorophenyl)-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
- N-(3-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide
- N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)thiophene-2-yl)propanamide
Uniqueness
N-(2-Fluorophenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is unique due to its specific substitution pattern and the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
853329-46-1 |
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Molecular Formula |
C19H15FN2O4 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C19H15FN2O4/c20-16-6-1-2-7-17(16)21-19(23)11-9-15-8-10-18(26-15)13-4-3-5-14(12-13)22(24)25/h1-8,10,12H,9,11H2,(H,21,23) |
InChI Key |
KVYADRLFEWEPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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